Progesterone Receptor Antagonism: Meta-Chloro Substitution Yields Patent-Recorded PR Antagonist Activity Distinct from Ortho- and Para-Chloro Analogs
Wyeth patents US6608068 and US20030050288 explicitly disclose 5-(3-chlorophenyl)-substituted indoline derivatives as progesterone receptor (PR) antagonists, with the general structure encompassing the 3-chlorophenyl moiety at the indoline core [1]. While the exact IC₅₀ for the parent 5-(3-chlorophenyl)indoline-2,3-dione is not publicly disclosed in the patent, a structurally closely related analog in the BindingDB entry BDBM50203156 (bearing the same 5-(3-chlorophenyl)indoline scaffold) demonstrates PR antagonist activity with an IC₅₀ of 1,300 nM in human T47D cells using alkaline phosphatase assay [2]. In contrast, the ortho-chloro regioisomer (5-(2-chlorophenyl)indoline-2,3-dione, CAS 893736-14-6) is primarily characterized as an apoptosis activator (Apoptosis Activator 2) with reported cytotoxicity IC₅₀ values <10 µM in Jurkat and CCRF-CEM leukemia cells via a cytochrome c/Apaf-1/caspase-3 mechanism [3], indicating that chlorine position redirects the biological mechanism from nuclear receptor antagonism to mitochondrial apoptotic pathway activation.
| Evidence Dimension | Progesterone receptor (PR) antagonist activity vs. apoptosis induction |
|---|---|
| Target Compound Data | PR antagonist scaffold (patent-confirmed); structurally related analog BDBM50203156: IC₅₀ = 1,300 nM in T47D cells |
| Comparator Or Baseline | Ortho-chloro analog (5-(2-chlorophenyl)indoline-2,3-dione, Apoptosis Activator 2): cytotoxicity IC₅₀ < 10 µM in Jurkat cells via apoptosis induction |
| Quantified Difference | Mechanistic divergence: meta-Cl → PR antagonism; ortho-Cl → mitochondrial apoptosis. No PR antagonism data reported for ortho-Cl analog. |
| Conditions | PR assay: T47D human breast cancer cells, alkaline phosphatase detection after 24 h incubation with progesterone. Apoptosis: Jurkat, Molt-4, CCRF-CEM leukemia lines, MTT or caspase-3 activation readout. |
Why This Matters
For PR-targeted drug discovery programs in endometriosis or breast cancer, only the meta-chloro regioisomer has documented PR antagonist activity; substituting the ortho-chloro analog introduces an entirely different mechanism (apoptosis via Apaf-1) that may confound target-specific SAR campaigns.
- [1] Fensome A, et al. Indoline derivatives. US Patent 6608068B2. Assignee: Wyeth. Published 2003-08-19. View Source
- [2] BindingDB. BDBM50203156 (CHEMBL3915906). Antagonist activity at progesterone receptor in human T47D cells. IC₅₀ = 1.30E+3 nM. ChEMBL curated data. View Source
- [3] BPS Bioscience. Apoptosis Activator 2 (CAS 893736-14-6). Product Datasheet: cell-permeable indoledione that activates caspases and induces apoptosis in tumor cells, IC₅₀ < 10 µM for Jurkat, Molt-4, CCRF-CEM. View Source
